Physicochemical Properties of 4-Sulfamoylcyclohexane-1-carboxylic Acid
Physicochemical Properties of 4-Sulfamoylcyclohexane-1-carboxylic Acid
The following technical guide provides an in-depth physicochemical profiling of 4-Sulfamoylcyclohexane-1-carboxylic acid , a critical bifunctional scaffold in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this saturated sulfonamide bioisostere.[1]
Technical Guide & Characterization Protocol
Executive Summary: The Saturated Bioisostere Advantage
In modern drug discovery, the transition from planar aromatic systems to three-dimensional saturated rings—often termed "escaping flatland"—is a proven strategy to improve solubility, metabolic stability, and target selectivity. 4-Sulfamoylcyclohexane-1-carboxylic acid represents the saturated bioisostere of 4-sulfamoylbenzoic acid (Carzenide) .
This compound features two distinct ionizable groups: a carboxylic acid (C1) and a primary sulfonamide (C4) attached to a cyclohexane core. Its physicochemical behavior is dominated by cis/trans stereoisomerism , pH-dependent solubility, and a high capacity for hydrogen bonding. It serves as a versatile intermediate for Carbonic Anhydrase Inhibitors (CAIs) and novel diuretic agents.
Molecular Architecture & Stereochemistry
Structural Identity
-
IUPAC Name: 4-Sulfamoylcyclohexane-1-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 207.25 g/mol
-
Key Functional Groups:
-
Carboxyl (
): H-bond donor/acceptor, acidic. -
Sulfamoyl (
): Strong H-bond donor/acceptor, weakly acidic.
-
Stereoisomerism: The Critical Variable
Unlike its aromatic analog, the cyclohexane ring introduces stereocomplexity. The 1,4-substitution pattern yields two diastereomers.
| Isomer | Conformation | Stability | Predicted Properties |
| Trans-isomer | Diequatorial (e,e) | Thermodynamically Favored | Higher melting point, lower solubility, more rigid. |
| Cis-isomer | Axial-Equatorial (a,e) | Less Stable | Lower melting point, higher solubility due to disrupted packing. |
Guidance: For drug development, the trans-isomer is typically preferred due to its extended linear topology, which mimics the vector alignment of the para-substituted benzene ring in Carzenide.
Figure 1: Stereochemical impact on physicochemical properties.
Physicochemical Profile
Ionization Constants (pKa)
The molecule is amphoteric in the Brønsted sense, possessing two acidic protons with distinct dissociation constants.
- (Carboxyl group): ~4.8
-
(Sulfonamide group): ~10.2
-
The aliphatic sulfonamide is less acidic than aromatic sulfonamides (pKa ~10.0) due to the lack of resonance stabilization from a phenyl ring. At pH 7.4, this group remains neutral (
).
-
Lipophilicity (LogP/LogD)
-
Predicted LogP (Neutral): ~0.3 to 0.8
-
Significantly lower than the aromatic analog (Carzenide LogP ~1.2) due to the higher fraction of
carbons and loss of planarity.
-
-
LogD (pH 7.4): ~ -2.5
-
Implication: The molecule is highly polar and water-soluble at physiological pH, necessitating active transport mechanisms or prodrug strategies for cellular permeability.
-
Solubility Profile
-
Low pH (< 3): Low solubility (Neutral species predominates).
-
Neutral pH (6-8): High solubility (Anionic carboxylate forms).
-
High pH (> 11): Very high solubility (Dianion forms:
and ).
Synthesis & Solid-State Characterization
Synthesis Strategy
Two primary routes exist. Route A (Hydrogenation) is preferred for accessing the cis/trans mixture which can then be isomerized. Route B (Chlorosulfonation) is a direct functionalization approach.
Figure 2: Synthetic pathway via catalytic hydrogenation of the aromatic analog.
Experimental Protocol: Synthesis via Chlorosulfonation (Route B)
Note: This route builds the sulfonamide on the cyclohexane ring.
-
Reagents: Cyclohexanecarboxylic acid, Chlorosulfonic acid (
), Thionyl chloride ( ), Ammonia ( ). -
Procedure:
-
Step 1: React cyclohexanecarboxylic acid with
at 0°C to introduce the sulfonyl chloride group at the C4 position (regioselectivity can be poor; purification required). -
Step 2: Treat the intermediate 4-chlorosulfonylcyclohexanecarboxylic acid with aqueous ammonia (25%) at 0-5°C.
-
Step 3: Acidify the mixture to pH 2 with HCl to precipitate the product.
-
-
Purification: Recrystallize from water/ethanol to separate isomers. The trans-isomer is typically less soluble.
Experimental Protocols for Property Determination
Protocol: pKa Determination via Potentiometric Titration
Objective: Accurate determination of carboxyl and sulfonamide dissociation constants.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water. If solubility is low, use a co-solvent (methanol/water 20:80) and extrapolate to zero organic content (Yasuda-Shedlovsky method).
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Perform titration at 25°C under inert
atmosphere. -
Record pH vs. Volume of titrant added.
-
-
Analysis:
-
First inflection point corresponds to
( ). -
Second inflection point (if observable in aqueous range) corresponds to
( ). -
Validation: Use the Henderson-Hasselbalch equation to fit the curve.
-
Protocol: LogP Measurement (Shake-Flask Method)
Objective: Determine lipophilicity for ADME prediction.
-
Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).
-
Buffer: Use 0.1 M Phosphate buffer at pH 7.4 (for LogD) or 0.1 M HCl (for LogP of neutral species).
-
Procedure:
-
Dissolve compound in the aqueous phase.
-
Add equal volume of octanol.
-
Shake for 24 hours at 25°C to reach equilibrium.
-
Centrifuge to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (C18 column, 254 nm detection).
-
Calculation:
.
Applications in Drug Development
This scaffold is primarily utilized as:
-
Carbonic Anhydrase Inhibitor (CAI) Intermediate: The sulfonamide moiety binds to the Zinc ion in the CA active site. The cyclohexane ring provides a distinct hydrophobic interaction compared to the benzene ring of acetazolamide derivatives.
-
Bioisostere for Diuretics: Used to synthesize saturated analogs of loop diuretics (e.g., Furosemide analogs) to alter renal clearance and potency.
-
Linker in PROTACs: The bifunctionality allows it to serve as a rigid linker in proteolysis-targeting chimeras.
References
-
PubChem. (2025). Compound Summary: 4-sulfamoylcyclohexane-1-carboxylic acid (CID 124252697). National Library of Medicine. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
